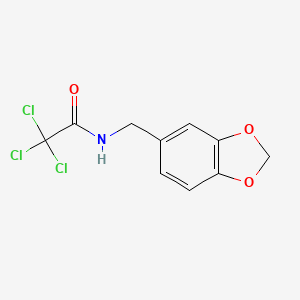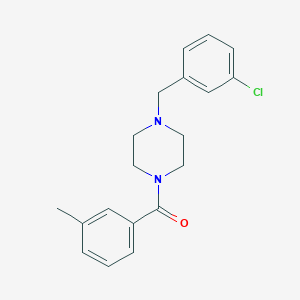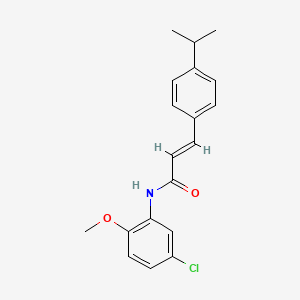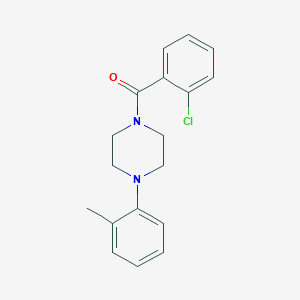
N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide, also known as EMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
In agriculture, N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain types of weeds. N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has also been studied for its potential as a pesticide, as it has been shown to have insecticidal properties.
In materials science, N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been studied for its potential as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has also been shown to inhibit the activity of certain ion channels in the body, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been shown to have a number of biochemical and physiological effects in the body. In animal studies, N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has been shown to reduce inflammation and pain, as well as inhibit the growth of certain types of cancer cells. N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has also been shown to have insecticidal properties, making it a promising candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide has some limitations, including its low solubility in water and its relatively low potency compared to other compounds with similar activities.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide. One area of research is the development of more potent derivatives of N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide that could be used for the treatment of pain and inflammation. Another area of research is the development of N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide-based herbicides and pesticides that could be used in agriculture. Additionally, there is ongoing research on the mechanism of action of N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide and its potential applications in materials science.
Métodos De Síntesis
N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-mesityloxymethyl-1,3-dioxolane with 2-ethoxyphenylacetic acid. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of N-(2-ethoxyphenyl)-2-(mesityloxy)acetamide is typically around 50%.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-18(21)12-23-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLMYLXMUZKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)

![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)






![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
